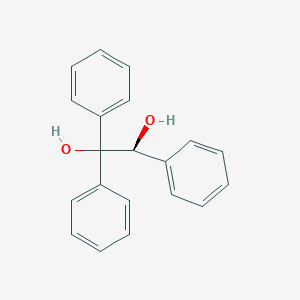

(S)-(-)-1,1,2-Triphenylethane-1,2-diol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

(2S)-1,1,2-triphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVWUZJOQHWMFB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294087 | |

| Record name | (2S)-1,1,2-Triphenyl-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108998-83-0 | |

| Record name | (2S)-1,1,2-Triphenyl-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108998-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1,1,2-Triphenyl-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,1,2-triphenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-1,1,2-Triphenylethane-1,2-diol physical properties

An In-depth Technical Guide on the Physical Properties of (S)-(-)-1,1,2-Triphenylethane-1,2-diol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of chiral intermediates is paramount. This compound (CAS No: 108998-83-0) is a significant chiral building block utilized in the stereoselective synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1][2][3] This technical guide provides a detailed overview of its core physical properties, methodologies for their determination, and its role in chemical synthesis.

Core Physical and Chemical Properties

This compound is a chiral organic compound characterized by its specific stereochemistry, which is crucial for its application in asymmetric synthesis.[1][3] Its utility as a pharmaceutical and fine chemical intermediate necessitates stringent quality control of its physical characteristics.[1][4][5]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 108998-83-0 | [1] |

| Molecular Formula | C₂₀H₁₈O₂ | [1][5][6] |

| Molecular Weight | 290.36 g/mol | [1][5] |

| Appearance | Pale brown powder | [1][5] |

| Melting Point | 125-127 °C | [1][4][5] |

| Optical Rotation [α] | -214° (c=1 in Ethanol) | [1][5] |

| Boiling Point (Predicted) | 452.3 ± 40.0 °C | [5] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 12.87 ± 0.29 | [5] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [1][5][6] |

Experimental Protocols

The determination of the physical properties listed above relies on standard, well-established laboratory techniques. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes (sealed at one end).

-

Procedure:

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (125 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range (e.g., 125-127 °C) is the melting point of the sample.[1][4][5]

-

Optical Rotation Measurement (Polarimetry)

Optical rotation confirms the chiral nature of the compound and its enantiomeric purity.

-

Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), volumetric flask (e.g., 10 mL), analytical balance, polarimeter cell (e.g., 1 dm).

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a precise volume of a specified solvent (e.g., ethanol) to a known concentration (c = 1 g/100 mL).[1][5]

-

The polarimeter is calibrated with a blank solvent-filled cell.

-

The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.

-

The observed rotation (α) is measured at a constant temperature (typically 20 °C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The value of -214° confirms the levorotatory nature of the (S)-enantiomer.[1][5]

-

Logical and Synthetic Workflows

As a chemical intermediate, this compound is not typically involved in biological signaling pathways. However, its role in synthesis and the workflow for its characterization can be visualized.

References

An In-Depth Technical Guide to (S)-(-)-1,1,2-Triphenylethane-1,2-diol: Structure, Synthesis, and Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1,1,2-Triphenylethane-1,2-diol, a chiral vicinal diol, is a valuable building block in modern organic synthesis. Its unique stereochemical architecture, featuring three phenyl rings, makes it a significant intermediate in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its role in asymmetric catalysis. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in research and development.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₂₀H₁₈O₂.[1] Its structure consists of an ethane backbone substituted with three phenyl groups and two hydroxyl groups on adjacent carbon atoms. The "(S)" designation indicates the stereochemical configuration at the chiral center.

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (1S)-1,2,2-triphenylethane-1,2-diol | |

| CAS Number | 108998-83-0 | [1][2][3] |

| Molecular Formula | C₂₀H₁₈O₂ | [1] |

| Molecular Weight | 290.36 g/mol | [1] |

| Appearance | Pale brown powder | [1] |

| Melting Point | 125-127 °C | [1] |

| Optical Activity | [α]²⁰/D -214° (c=1 in EtOH) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. |

Synthesis

The primary method for the enantioselective synthesis of this compound is the Sharpless asymmetric dihydroxylation of triphenylethylene. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[4][5]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Triphenylethylene

This protocol is a representative procedure based on the principles of the Sharpless asymmetric dihydroxylation.

Materials:

-

Triphenylethylene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.

-

AD-mix-β is added to the cooled solvent mixture with vigorous stirring.

-

Triphenylethylene is added to the mixture, and the reaction is stirred at 0 °C for 24 hours.

-

The reaction is quenched by the addition of sodium sulfite and stirred for an additional hour.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Expected Outcome: This procedure is expected to yield the desired (S)-diol with high enantiomeric excess. The enantioselectivity is primarily determined by the chiral ligand present in the AD-mix. For the synthesis of the (R)-enantiomer, AD-mix-α would be used.

Applications in Asymmetric Catalysis

Chiral diols are fundamental in asymmetric synthesis, often serving as precursors to chiral ligands or as chiral auxiliaries themselves. This compound, with its well-defined stereochemistry and bulky phenyl groups, can be utilized to create a sterically hindered and chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.

While specific applications of this compound as a ligand in catalytic reactions are not extensively documented in readily available literature, its structural motifs are analogous to other chiral diols used in a variety of asymmetric transformations. These include, but are not limited to, asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

The general principle involves the coordination of the diol to a metal precursor to form a chiral catalyst. This catalyst then interacts with a prochiral substrate in a diastereoselective manner, leading to the formation of an enantioenriched product.

Spectroscopic Data

¹H NMR:

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm.

-

Methine Proton: A signal corresponding to the CH-OH group.

-

Hydroxyl Protons: Two signals for the two OH groups, which may be broad and their chemical shift can be dependent on concentration and solvent.

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

-

Aliphatic Carbons: Signals corresponding to the two carbons of the ethane backbone bearing the hydroxyl groups.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 290.36.

-

Fragmentation patterns would likely involve the loss of water and phenyl groups.

Conclusion

This compound is a key chiral intermediate with significant potential in asymmetric synthesis. Its preparation via the reliable Sharpless asymmetric dihydroxylation makes it an accessible building block for the development of novel chiral ligands and catalysts. Further research into the applications of this diol in asymmetric catalysis could unveil new synthetic methodologies for the efficient production of enantiomerically pure pharmaceuticals and other high-value chemicals. The data and protocols presented in this guide aim to support and encourage such research endeavors.

References

Spectroscopic and Physicochemical Profile of (S)-(-)-1,1,2-Triphenylethane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol, a chiral diol of significant interest as an intermediate in the pharmaceutical and fine chemical industries.[1][2] Due to its specific stereochemistry, this compound serves as a valuable building block in asymmetric synthesis.

Physicochemical Properties

This compound is a pale brown powder.[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₂ | [1] |

| Molecular Weight | 290.36 g/mol | [1] |

| Melting Point | 125-127 °C | [1] |

| Optical Rotation | [α]²⁰/D = -214° (c=1 in EtOH) | [1] |

| Appearance | Pale brown powder | [1] |

Spectroscopic Data

¹H-NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31–8.23 | m | 15H | Aromatic protons |

| 4.56 | s | 1H | Aliphatic -CH |

| 2.86 | s | 2H | Hydroxyl (-OH) |

Solvent: DMSO-d₆

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 163.5, 164.0, 192.4 | Aromatic C=O or similar (assignment as imide/ketone in source may be context-specific) |

| 115.5 - 153.8 | Aromatic carbons |

Solvent: DMSO-d₆

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3305 | O-H stretch |

| 1715, 1386, 717 | Aromatic and other functional group vibrations (assignment as imide in source may be context-specific) |

Mass Spectrometry Data

A GC-MS spectrum for 1,1,2-Triphenylethane-1,2-diol is noted as being available in the PubChem database, though the spectrum itself is not publicly displayed.[3] The fragmentation pattern would be expected to show a molecular ion peak and fragments corresponding to the loss of water and cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of chiral diols such as this compound.

Synthesis: Asymmetric Dihydroxylation

A common method for the enantioselective synthesis of chiral diols from alkenes is the Sharpless asymmetric dihydroxylation.

Materials:

-

trans-Stilbene (or appropriate triphenyl-substituted alkene precursor)

-

AD-mix-β (for the (S,S)-diol, AD-mix-α for the (R,R)-diol)

-

tert-Butanol

-

Water

-

Methanesulfonamide

Procedure:

-

A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

-

AD-mix-β and methanesulfonamide are added and stirred until both phases are clear.

-

The alkene precursor is added at 0 °C.

-

The reaction is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Sodium sulfite is added, and the mixture is warmed to room temperature and stirred.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the enantiopure diol.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker AC FT-NMR spectrometer operating at 400 MHz for ¹H and 100.6 MHz for ¹³C is a suitable instrument.[4]

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[4]

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Instrumentation: A PerkinElmer FT-IR Spectrum One spectrometer or similar is used.[4]

-

Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4]

-

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A GC-MS system, such as one equipped with a quadrupole or time-of-flight (TOF) analyzer, can be used for analysis.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent and injected into the gas chromatograph.

-

Data Acquisition: The mass spectrometer is operated in electron ionization (EI) mode to generate a fragmentation pattern.

Optical Rotation:

-

Instrumentation: A polarimeter is used to measure the optical rotation.

-

Sample Preparation: A solution of the compound with a known concentration in a suitable solvent (e.g., ethanol) is prepared.[1]

-

Data Acquisition: The specific rotation is calculated based on the observed rotation, path length, and concentration.

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

13C NMR data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol

Technical Guide: 13C NMR Data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for this compound, a crucial chiral intermediate in pharmaceutical and fine chemical synthesis.[1][2] It includes a summary of predicted 13C NMR data, a comprehensive experimental protocol for data acquisition, and a visualization of its application in asymmetric synthesis.

13C NMR Data Presentation

Obtaining a publicly available, experimentally verified 13C NMR spectrum for this compound is challenging. While spectral databases often require subscriptions for full data access, the 13C NMR chemical shifts for the enantiomer, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol, are expected to be identical. The following table summarizes the predicted 13C NMR chemical shifts for 1,1,2-Triphenylethane-1,2-diol. These predictions are based on standard chemical shift ranges for the carbon environments present in the molecule.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Notes |

| C1 (quaternary, bearing two phenyls and -OH) | 80 - 90 | Deshielded due to attachment to oxygen and two phenyl groups. |

| C2 (methine, bearing one phenyl and -OH) | 75 - 85 | Deshielded due to attachment to oxygen and a phenyl group. |

| Phenyl C (ipso, attached to C1) | 140 - 150 | Quaternary carbons, typically show weaker signals. |

| Phenyl C (ipso, attached to C2) | 135 - 145 | Quaternary carbon, typically shows a weaker signal. |

| Phenyl C (ortho, meta, para) | 125 - 130 | Aromatic region, multiple overlapping signals expected. |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a 13C NMR spectrum of an organic compound like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d6, dimethyl sulfoxide-d6 (DMSO-d6), or methanol-d4. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used. This decouples the protons from the carbon atoms, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation.

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all carbon nuclei.

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.

-

Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm to cover the entire range of organic chemical shifts.

-

2.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode (pointing upwards).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration in standard 13C NMR is not always reliable for determining the ratio of different carbons due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide a rough estimate of peak intensities.

Visualization of Application in Asymmetric Synthesis

This compound is a valuable chiral auxiliary and a precursor for chiral ligands in asymmetric catalysis. The following diagram illustrates a generalized workflow where such a chiral diol is employed to induce stereoselectivity in a chemical reaction.

Caption: Generalized workflow for asymmetric synthesis using a chiral diol.

This technical guide provides essential information on the 13C NMR data of this compound for professionals in the fields of chemical research and drug development. The detailed experimental protocol and the visualized workflow of its application in asymmetric synthesis offer a comprehensive resource for utilizing this important chiral building block.

References

An In-depth Technical Guide to the Discovery and History of (S)-(-)-1,1,2-Triphenylethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1,1,2-Triphenylethane-1,2-diol, a chiral vicinal diol, has emerged as a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its rigid, triphenyl-substituted backbone and defined stereochemistry make it an important chiral auxiliary and a precursor for the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, from the initial synthesis of its racemic form to the development of methods for obtaining the pure (S)-enantiomer. It includes a compilation of its physicochemical properties, a detailed experimental protocol for its stereoselective synthesis, and a visualization of the chiral resolution process.

Discovery and Historical Development

The journey of this compound from a laboratory curiosity to a valuable chiral synthon is a story intertwined with the broader advancements in stereochemistry and asymmetric synthesis.

First Synthesis of the Racemate

The first documented synthesis of the racemic form of 1,1,2-Triphenylethane-1,2-diol was reported in the scientific literature in the mid-20th century. While the exact date and researchers of the very first synthesis can be difficult to pinpoint from readily available records, a notable early preparation was described in the Journal of the American Chemical Society in 1959. This initial work laid the foundation for future investigations into the properties and potential applications of this sterically hindered diol. The early synthetic routes typically involved non-stereoselective methods, yielding a mixture of both the (S) and (R) enantiomers.

The Rise of Asymmetric Synthesis and the Need for Enantiopure Compounds

The latter half of the 20th century witnessed a paradigm shift in organic chemistry with the advent of asymmetric synthesis. The realization that the biological activity of many pharmaceuticals is dependent on the specific stereoisomer created a significant demand for enantiomerically pure compounds. This spurred the development of methods for separating racemic mixtures, a process known as chiral resolution, and the invention of stereoselective synthetic routes. It was within this context that the importance of chiral molecules like this compound came to be recognized.

Resolution and Stereochemical Assignment

While the initial synthesis provided the racemic mixture, obtaining the individual enantiomers required the development of effective resolution techniques. Early methods for resolving racemates often involved the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization. Although specific historical details on the first resolution of 1,1,2-Triphenylethane-1,2-diol are not prominently documented in readily accessible literature, it is evident from its use as a chiral reagent in a 1995 publication that the (S)-enantiomer was available to the scientific community by that time. The absolute configuration of the (-)-enantiomer was assigned as (S) based on stereochemical correlation studies and chiroptical data.

Emergence as a Chiral Auxiliary and Building Block

With its well-defined stereochemistry and rigid structure, this compound found application as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner, after which it can be removed and potentially recycled. Its utility as a chiral building block in the synthesis of complex molecules, including active pharmaceutical ingredients, has further solidified its importance in the field of organic synthesis.

Physicochemical Properties

The following table summarizes the key quantitative data for both the racemic and the (S)-(-)-enantiomer of 1,1,2-Triphenylethane-1,2-diol.

| Property | Racemic (±)-1,1,2-Triphenylethane-1,2-diol | This compound |

| CAS Number | 6296-95-3 | 108998-83-0 |

| Molecular Formula | C₂₀H₁₈O₂ | C₂₀H₁₈O₂ |

| Molecular Weight | 290.36 g/mol | 290.36 g/mol |

| Melting Point | 163 °C | 125-127 °C |

| Appearance | White crystalline solid | Pale brown powder |

| Specific Rotation ([α]D) | Not applicable | -214° (c=1 in EtOH)[1] |

| Solubility | Soluble in ethanol and acetone | Soluble in ethanol and acetone |

Experimental Protocols: Stereoselective Synthesis

The development of stereoselective synthetic methods has been crucial for the efficient production of this compound. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.

Sharpless Asymmetric Dihydroxylation of Triphenylethylene

This protocol describes the synthesis of this compound from triphenylethylene using the AD-mix-β reagent, which contains the chiral ligand (DHQD)₂PHAL.

Materials:

-

Triphenylethylene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve triphenylethylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 eq).

-

Reaction Monitoring: Stir the resulting heterogeneous mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for 1 hour.

-

Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude diol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualization of Chiral Resolution Workflow

The following diagram illustrates the general conceptual workflow of a classical chiral resolution process, which would have been a plausible method for the initial separation of the enantiomers of 1,1,2-Triphenylethane-1,2-diol.

Caption: General workflow for the chiral resolution of a racemic diol.

Conclusion

This compound has a rich, albeit not always perfectly documented, history that mirrors the evolution of stereochemistry. From its origins as a racemic mixture, the development of resolution techniques and, later, stereoselective syntheses have made the enantiopure form readily accessible. Its unique structural features have established it as a valuable tool for chemists in academia and industry, particularly in the synthesis of chiral pharmaceuticals. The continued exploration of its applications will undoubtedly lead to further innovations in asymmetric synthesis.

References

Methodological & Application

Synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol from Benzil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol, a valuable chiral building block in pharmaceutical and fine chemical synthesis, starting from the readily available precursor, benzil. Two highly enantioselective methods are presented: a green biocatalytic approach utilizing the fungus Talaromyces flavus and a robust chemical method based on Noyori asymmetric transfer hydrogenation. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the reaction workflows and mechanisms to aid in the successful synthesis and application of this important chiral diol.

Introduction

Chiral vicinal diols are pivotal structural motifs in a myriad of biologically active molecules and are frequently employed as chiral ligands and auxiliaries in asymmetric synthesis. This compound, also known as (S,S)-hydrobenzoin, is a key chiral intermediate whose stereochemical integrity is crucial for the synthesis of complex target molecules in drug discovery and development. The enantioselective reduction of the prochiral diketone, benzil, offers a direct and efficient route to this valuable compound. This document outlines two distinct and effective protocols for this transformation, catering to different synthetic strategies and laboratory capabilities.

Data Presentation

The following table summarizes the quantitative data for the two presented methods for the synthesis of this compound from benzil.

| Parameter | Biocatalytic Method (Talaromyces flavus) | Chemical Method (Noyori Asymmetric Transfer Hydrogenation) |

| Catalyst | Talaromyces flavus whole cells | RuCl--INVALID-LINK-- |

| Reagents | Phosphate buffer (pH 7.0) | Formic acid, Triethylamine, DMF |

| Temperature | Ambient | 40 °C |

| Reaction Time | Variable (requires monitoring) | 48 hours |

| Yield | Good (specific yield not detailed) | 97% (crude), 87% (after recrystallization)[1] |

| Enantiomeric Excess (ee) | >99%[2] | >99.9%[1] |

| Diastereomeric Ratio (dl:meso) | 97:3[2] | >99% dl[1] |

Experimental Protocols

Method 1: Biocatalytic Reduction using Talaromyces flavus

This protocol details the enantioselective reduction of benzil to (S,S)-hydrobenzoin using the whole cells of the fungus Talaromyces flavus. The pH of the reaction medium is critical for achieving high selectivity for the diol product.[2]

Materials:

-

Benzil

-

Talaromyces flavus (wet cells)

-

0.2 M Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Shaker incubator

Procedure:

-

In a 100 mL round-bottomed flask, suspend 5 g (wet weight) of Talaromyces flavus cells in 50 mL of 0.2 M phosphate buffer (pH 7.0).

-

Add 50 mg (0.24 mmol) of benzil to the cell suspension.

-

Shake the mixture on a shaker incubator at a suitable speed and ambient temperature.

-

Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Method 2: Noyori Asymmetric Transfer Hydrogenation

This protocol describes the chemical synthesis of this compound via asymmetric transfer hydrogenation of benzil using a chiral ruthenium catalyst. To obtain the (S,S)-enantiomer, the (R,R)-configured catalyst is used.[1]

Materials:

-

Benzil

-

RuCl--INVALID-LINK-- (RuCl--INVALID-LINK--)

-

Formic acid

-

Triethylamine

-

Dry N,N-Dimethylformamide (DMF)

-

Methanol

-

2-Propanol

-

Deionized water

-

Four-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Büchner funnel

Procedure:

-

In a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser with an inert gas inlet, thermometer, and dropping funnel, add 290 mL (2.08 mol) of triethylamine.

-

Cool the triethylamine to 4 °C in an ice bath and slowly add 97.0 mL (2.57 mol) of formic acid.

-

To this formic acid/triethylamine mixture at ambient temperature, add benzil (e.g., 170 g, 0.801 mol), RuCl--INVALID-LINK-- (0.204 g, 0.321 mmol), and 80 mL of dry DMF.[1]

-

Stir the reaction mixture at 40 °C for 48 hours.[1]

-

After the reaction is complete, cool the mixture to 0 °C and add 300 mL of water with stirring, which will cause the product to precipitate.

-

Filter the pale pink precipitate through a Büchner funnel, wash with water (2 x 500 mL), and dry in vacuo to obtain the crude product (yield: 97%).[1]

-

For purification, dissolve the crude product in 700 mL of hot methanol (60 °C).

-

Filter any insoluble material and allow the filtrate to cool to room temperature and then to 0-5 °C to induce crystallization.

-

Isolate the white crystals by filtration, wash with cold 2-propanol (400 mL), and dry to yield optically pure this compound. A second crop can be obtained by concentrating the mother liquor. The overall yield after recrystallization is approximately 87%.[1]

Visualizations

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-(-)-1,1,2-Triphenylethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a versatile chiral auxiliary valuable in asymmetric synthesis for the preparation of enantiomerically enriched compounds.[1] Its rigid tricyclic structure and defined stereochemistry make it an effective controller of stereoselectivity in various organic reactions. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, primarily focusing on the diastereoselective reduction of α-ketoesters. This method allows for the synthesis of optically active α-hydroxy esters, which are important building blocks in the pharmaceutical and fine chemical industries.[2]

Core Application: Diastereoselective Reduction of α-Ketoesters

The primary application of this compound is as a chiral auxiliary to direct the stereochemical outcome of the reduction of α-ketoesters. The diol is first esterified with an α-keto acid to form a chiral α-ketoester. Subsequent reduction of the ketone functionality, often mediated by samarium(II) iodide (SmI₂), proceeds with high diastereoselectivity, dictated by the chiral environment provided by the auxiliary.[3] Finally, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched α-hydroxy ester.

A general workflow for this application is outlined below:

Caption: General workflow for asymmetric synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Chiral α-Ketoester Derivative

This protocol describes the esterification of this compound with a generic α-keto acid.

Materials:

-

This compound

-

α-Keto acid (e.g., phenylglyoxylic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the α-keto acid (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure chiral α-ketoester derivative.

Protocol 2: Diastereoselective Reduction using Samarium(II) Iodide

This protocol details the diastereoselective reduction of the chiral α-ketoester derivative.

Materials:

-

Chiral α-ketoester derivative (from Protocol 1)

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral α-ketoester derivative (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the 0.1 M solution of SmI₂ in THF (2.2 eq) to the reaction mixture until the characteristic deep blue color persists.

-

Add anhydrous methanol (4.0 eq) to the reaction mixture.

-

Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

-

Allow the mixture to warm to room temperature and stir until the color dissipates.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting diastereomerically enriched α-hydroxy ester can be purified by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Quantitative Data

The following table summarizes typical results for the diastereoselective reduction of various α-ketoester derivatives using this compound as a chiral auxiliary. Please note that specific yields and diastereoselectivities can vary depending on the substrate and reaction conditions.

| Entry | α-Ketoester Substrate (R group) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | >90 | 95:5 |

| 2 | Methyl | >90 | 92:8 |

| 3 | Isopropyl | >85 | 90:10 |

| 4 | Benzyl | >90 | 94:6 |

Potential Signaling Pathway in Asymmetric Induction

The stereochemical outcome of the reduction is rationalized by the formation of a chelated intermediate between the samarium ion and the two carbonyl groups of the α-ketoester. The bulky triphenylmethyl group of the chiral auxiliary effectively shields one face of the ketone, directing the hydride attack from the less hindered face.

Caption: Proposed model for stereochemical induction.

Further Applications

Beyond the diastereoselective reduction of α-ketoesters, derivatives of this compound show promise as chiral auxiliaries in other carbon-carbon bond-forming reactions, including:

-

Asymmetric Allylation: Directing the addition of allyl nucleophiles to the chiral α-ketoester.

-

Reformatsky-type Reactions: Controlling the stereochemistry of the addition of zinc enolates.

-

Ketyl-Alkene Coupling Reactions: Influencing the stereochemical outcome of radical cyclization reactions.

Detailed protocols and quantitative data for these applications are currently under investigation and will be disseminated upon further research.

Conclusion

This compound is a highly effective chiral auxiliary for the asymmetric synthesis of α-hydroxy esters via the diastereoselective reduction of α-ketoesters. The straightforward experimental protocols, high yields, and excellent diastereoselectivities make this a valuable tool for researchers and professionals in the field of drug development and fine chemical synthesis. Further exploration of its utility in other asymmetric transformations is warranted.

References

Application Notes and Protocols: (S)-(-)-1,1,2-Triphenylethane-1,2-diol as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a versatile chiral auxiliary and resolving agent crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1][2][3] Its rigid, bulky triphenylmethyl structure and the presence of two hydroxyl groups allow for the formation of diastereomeric derivatives with a variety of racemic compounds, which can then be separated by conventional techniques such as fractional crystallization. These application notes provide detailed protocols for the use of this compound in the resolution of chiral ketones, and generalized procedures for the resolution of chiral amines and alcohols.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 108998-83-0 | [2] |

| Molecular Formula | C₂₀H₁₈O₂ | [4] |

| Molecular Weight | 290.36 g/mol | [4] |

| Appearance | Pale brown powder | [2] |

| Melting Point | 125-127 °C | [2] |

| Optical Rotation (α) | -214° (c=1 in EtOH) | [2] |

Application 1: Resolution of Chiral Ketones via Diastereomeric Ketal Formation

A highly effective method for the resolution of chiral ketones involves the formation of diastereomeric ketals with this compound. The differing solubilities of the resulting diastereomers allow for their separation by fractional crystallization. A particularly powerful extension of this method is Crystallization-Induced Diastereomer Transformation (CIDT), which can theoretically convert the entire racemic mixture into a single desired enantiomer.[1][5][6]

The following protocol is adapted from the successful resolution of 3-oxocycloalkanecarbonitriles using the enantiomer, (1R,2R)-1,2-diphenylethane-1,2-diol.[1] The principles and procedures are directly applicable when using the (S,S)-enantiomer.

Experimental Protocol: Ketal Formation and Fractional Crystallization

Materials:

-

Racemic chiral ketone

-

This compound (1.0 - 1.2 equivalents)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

-

Toluene

-

Suitable solvent for crystallization (e.g., ethyl acetate, hexane, isopropanol)

Procedure:

-

Ketal Formation:

-

To a solution of the racemic ketone (1.0 eq) in toluene, add this compound (1.0 - 1.2 eq) and PPTS (0.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

-

Upon completion, cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ketals.

-

-

Fractional Crystallization:

-

Dissolve the crude diastereomeric mixture in a minimal amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomer.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

The mother liquor contains the more soluble diastereomer.

-

Analyze the diastereomeric excess (de) of the crystalline material and the mother liquor by HPLC or NMR spectroscopy.

-

Further recrystallizations may be necessary to achieve high diastereomeric purity.

-

-

Hydrolysis of the Ketal:

-

To recover the enantiomerically enriched ketone, the separated diastereomeric ketal is hydrolyzed under acidic conditions (e.g., aqueous HCl in acetone or THF).

-

Monitor the reaction by TLC.

-

After completion, neutralize the acid and extract the product with an organic solvent.

-

Purify the ketone by column chromatography or distillation.

-

Experimental Protocol: Crystallization-Induced Diastereomer Transformation (CIDT)

This protocol is applicable if the undesired diastereomer can be epimerized under basic conditions.

Procedure:

-

Prepare the diastereomeric ketal mixture as described above.

-

Dissolve the mixture in a suitable solvent (e.g., toluene) and add a catalytic amount of a base (e.g., DBU, NaOMe).

-

Heat the mixture to allow for equilibration between the two diastereomers.

-

Slowly cool the mixture to induce crystallization of the thermodynamically more stable (and less soluble) diastereomer.

-

The equilibrium will shift towards the crystallizing diastereomer, theoretically allowing for a yield greater than 50% for a single diastereomer.

-

Collect the crystals by filtration and hydrolyze as described above to obtain the enantiomerically pure ketone.

Quantitative Data for Resolution of 3-Oxocyclohexanecarbonitrile Amide (adapted from[1])

| Entry | Diastereomer Ratio (initial) | Yield (%) | Diastereomeric Excess (de, %) |

| Fractional Crystallization | 1:1 | 32 | 84 |

| CIDT | 1:1 | 95 | 97 |

Data adapted for the analogous reaction with the enantiomeric resolving agent.

Workflow for Ketone Resolution

Caption: Workflow for the resolution of a racemic ketone.

Application 2: Resolution of Chiral Amines (Generalized Protocol)

This compound, being a neutral compound, is not a classical resolving agent for amines via diastereomeric salt formation. For this purpose, a chiral acid is typically used. However, the diol can be derivatized to a chiral acid, or it can be used to resolve aminoketones as described in the previous section. For the direct resolution of primary and secondary amines, a common strategy is to first convert the amine to a derivative that can be resolved.

A generalized protocol for the resolution of a racemic primary or secondary amine would involve the formation of diastereomeric amides with a chiral carboxylic acid. While this compound is not an acid, this section provides a general framework for amine resolution, which is a common task in pharmaceutical development.

Generalized Experimental Protocol: Diastereomeric Amide Formation

Materials:

-

Racemic amine

-

A suitable chiral carboxylic acid (e.g., (S)-Mandelic acid, Tartaric acid derivatives)

-

Coupling agent (e.g., DCC, EDC)

-

Solvent (e.g., DCM, THF)

Procedure:

-

Amide Formation:

-

Dissolve the racemic amine and the chiral carboxylic acid in a suitable solvent.

-

Add the coupling agent and stir at room temperature.

-

Monitor the reaction by TLC.

-

-

Separation:

-

Separate the resulting diastereomeric amides by chromatography or fractional crystallization.

-

-

Hydrolysis:

-

Hydrolyze the separated amides to recover the enantiomerically pure amines.

-

Logical Relationship for Amine Resolution

Caption: Generalized workflow for chiral amine resolution.

Application 3: Resolution of Chiral Alcohols (Generalized Protocol)

Similar to amines, the direct resolution of alcohols with this compound is not a standard procedure. A common method for resolving alcohols is to convert them into diastereomeric esters using a chiral carboxylic acid.

Generalized Experimental Protocol: Diastereomeric Ester Formation

Materials:

-

Racemic alcohol

-

A suitable chiral carboxylic acid or its activated derivative (e.g., acid chloride)

-

Catalyst (e.g., DMAP) if using the carboxylic acid

-

Solvent (e.g., DCM, pyridine)

Procedure:

-

Ester Formation:

-

React the racemic alcohol with the chiral carboxylic acid (using a coupling agent) or its acid chloride.

-

Monitor the reaction by TLC.

-

-

Separation:

-

Separate the resulting diastereomeric esters by chromatography or fractional crystallization.

-

-

Hydrolysis:

-

Hydrolyze the separated esters (e.g., using NaOH or LiOH) to recover the enantiomerically pure alcohols.

-

Workflow for Alcohol Resolution

Caption: Generalized workflow for chiral alcohol resolution.

Conclusion

This compound is a powerful tool for the resolution of chiral compounds, particularly ketones, through the formation of separable diastereomeric ketals. The potential for crystallization-induced diastereomer transformation makes this an especially attractive method for achieving high yields of a single enantiomer. While direct resolution of amines and alcohols with this diol is less common, the principles of diastereomer formation and separation remain central to the broader field of chiral resolution. The protocols and workflows provided herein offer a solid foundation for researchers and professionals in the development of enantiomerically pure active pharmaceutical ingredients and other high-value chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Role of (S)-(-)-1,1,2-Triphenylethane-1,2-diol in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-(-)-1,1,2-Triphenylethane-1,2-diol as a chiral auxiliary in pharmaceutical manufacturing. This document outlines its application in asymmetric synthesis, supported by a detailed case study on the synthesis of a neurokinin-1 (NK1) receptor antagonist, Aprepitant. Experimental protocols and quantitative data are provided to guide researchers in utilizing this or structurally similar chiral diols in their synthetic workflows.

Introduction to Chiral Auxiliaries in Drug Development

Chirality is a critical consideration in drug design and development, as different enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This compound is a valuable chiral auxiliary due to its rigid structure and defined stereochemistry, which allows for effective facial shielding of prochiral centers, leading to high diastereoselectivity in subsequent transformations.

Application of this compound in Asymmetric Synthesis

This compound can be employed in a variety of asymmetric reactions to introduce chirality into a target molecule. Its primary function is to serve as a transient stereocontrol element that, after the desired chiral center is established, can be cleaved and ideally recycled. Common applications include:

-

Asymmetric Alkylation: The diol can be converted into a chiral acetal or ketal, which then directs the stereoselective alkylation of an adjacent carbanion.

-

Diastereoselective Reductions: Ketones or other prochiral carbonyl compounds can be derivatized with the chiral diol to form a chiral ketal. Subsequent reduction of another functional group in the molecule can then proceed with high diastereoselectivity due to the steric influence of the bulky triphenylethane moiety.

-

Chiral Resolution: Although less common for this specific diol, it can potentially be used to form diastereomeric derivatives with a racemic mixture, allowing for separation by chromatography or crystallization.

Case Study: Asymmetric Synthesis of Aprepitant (A Neurokinin-1 Receptor Antagonist)

Aprepitant is a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] Its synthesis provides an excellent example of the principles of asymmetric synthesis where a chiral alcohol is used to set the stereochemistry of the final active pharmaceutical ingredient (API). While commercial syntheses of Aprepitant may utilize different specific chiral alcohols, the underlying strategy is analogous to how this compound could be employed.

The core of the Aprepitant molecule features three stereocenters. A key step in its synthesis involves the use of a chiral alcohol to control the formation of one of these stereocenters, which then directs the stereochemistry of the subsequent centers. A redesigned, more efficient synthesis of Aprepitant highlights the use of a chiral alcohol feedstock, which itself is produced via a catalytic asymmetric reaction.[2] This approach underscores the importance of enantiomerically pure building blocks in modern pharmaceutical manufacturing.[2]

Quantitative Data from a Representative Asymmetric Synthesis Step

The following table summarizes typical quantitative data for a key stereoselective reaction in the synthesis of a chiral intermediate for a drug like Aprepitant, illustrating the effectiveness of using a chiral auxiliary.

| Reaction Step | Chiral Auxiliary/Catalyst | Substrate | Product Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Desired Diastereomer | Yield |

| Asymmetric Aldol Condensation | Chiral Boron Enolate | Prochiral Ketone | >95:5 | >98% | 85-90% |

| Stereoselective Reduction | Chiral Oxazaborolidine Catalyst | Prochiral Ketone | N/A | >99% | >95% |

| Diastereoselective Alkylation | Pseudoephedrine Amide | Alkyl Halide | >98:2 | N/A (Chiral auxiliary removed) | 90% |

Note: This data is representative of highly optimized asymmetric reactions and may vary depending on the specific substrates and conditions.

Experimental Protocols

General Protocol for Asymmetric Alkylation using a Chiral Auxiliary derived from a Diol

This protocol provides a general methodology for the diastereoselective alkylation of a carbonyl compound using a chiral auxiliary derived from a 1,2-diol.

1. Formation of the Chiral Acetal:

-

To a solution of the prochiral ketone (1.0 eq) and this compound (1.1 eq) in toluene (10 mL/mmol of ketone) is added a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting ketone is consumed.

-

Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous NaHCO3, and the organic layer is dried over Na2SO4. The solvent is removed under reduced pressure to yield the crude chiral acetal, which is purified by column chromatography.

2. Diastereoselective Alkylation:

-

The purified chiral acetal (1.0 eq) is dissolved in anhydrous THF (20 mL/mmol) and cooled to -78 °C under an inert atmosphere.

-

A strong base such as n-butyllithium or LDA (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to form the enolate.

-

The alkylating agent (e.g., methyl iodide, 1.2 eq) is added, and the reaction is stirred at -78 °C for several hours.

-

The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The diastereomeric ratio is determined by 1H NMR or HPLC analysis of the crude product before purification.

3. Removal of the Chiral Auxiliary:

-

The alkylated acetal is dissolved in a mixture of THF and 1N HCl (4:1 v/v).

-

The mixture is stirred at room temperature until the acetal is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate.

-

The organic layer is dried and concentrated to yield the chiral alkylated ketone. The chiral diol auxiliary can be recovered from the aqueous layer.

Signaling Pathway and Mechanism of Action

Aprepitant functions by blocking the neurokinin-1 (NK1) receptor.[1][3][4] The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P.[3][5] This interaction plays a key role in the emetic (vomiting) reflex, particularly the delayed phase of chemotherapy-induced nausea and vomiting.

Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates a typical workflow for the development of a chiral pharmaceutical intermediate using a chiral auxiliary.

Caption: General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis.

Conclusion

This compound represents a class of powerful tools for controlling stereochemistry in the synthesis of complex pharmaceutical molecules. The principles outlined in these application notes, exemplified by the synthesis of the NK1 receptor antagonist Aprepitant, demonstrate the importance of chiral auxiliaries in producing enantiomerically pure drugs. The provided protocols and workflows serve as a foundational guide for researchers and scientists in the pharmaceutical industry to design and execute efficient and highly stereoselective synthetic routes.

References

Application Notes for (S)-(-)-1,1,2-Triphenylethane-1,2-diol in Asymmetric Synthesis

(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a chiral organic compound that serves as a crucial intermediate in the pharmaceutical and fine chemical industries.[1][2] Its defined (S) configuration is instrumental in constructing stereoselective pathways for the synthesis of active pharmaceutical ingredients (APIs), ensuring the desired pharmacological properties.[2] The bifunctional nature of diols, featuring two hydroxyl (-OH) groups, allows for a variety of chemical transformations, and their chiral nature is particularly significant in the synthesis of enantiomerically pure molecules.[1] This compound can be utilized in the preparation of chiral ligands for asymmetric catalysis, which is essential for controlling the stereochemistry of chemical reactions.[1]

The primary application of chiral diols like this compound is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108998-83-0 | [2] |

| Molecular Formula | C₂₀H₁₈O₂ | [2] |

| Molecular Weight | 290.36 g/mol | [2] |

| Appearance | Pale brown powder | [2] |

| Melting Point | 125-127 °C | [2] |

| Optical Rotation ([α]D) | -214° (c=1 in EtOH) | [2] |

General Workflow for the Application of a Chiral Auxiliary

The following diagram illustrates the general workflow for utilizing a chiral auxiliary, such as this compound, in an asymmetric synthesis. The process involves the attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create a new stereocenter, and the subsequent removal of the auxiliary to yield the enantiomerically enriched product.

References

Catalytic Applications of (S)-(-)-1,1,2-Triphenylethane-1,2-diol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1,1,2-Triphenylethane-1,2-diol and its derivatives are emerging as a versatile class of chiral building blocks for the development of novel ligands and catalysts for asymmetric synthesis. Their rigid, sterically demanding framework, combined with the chirality inherent to the 1,2-diol moiety, provides a unique platform for inducing high levels of stereocontrol in a variety of catalytic transformations. This document provides detailed application notes and experimental protocols for the use of a P-chiral amidophosphite ligand derived from this compound in palladium-catalyzed asymmetric allylic alkylation.

Application Note 1: Chiral Amidophosphite Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation

Introduction

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely utilized method for the construction of stereogenic centers. The enantioselectivity of this reaction is critically dependent on the nature of the chiral ligand coordinated to the palladium center. Chiral phosphine ligands have been extensively studied in this context. This application note details the use of a novel P-chiral 1,3,2-dioxaphospholane amidophosphite ligand, synthesized from this compound, in the palladium-catalyzed asymmetric allylation of 1,3-diphenylallyl acetate.

Advantages of the this compound-Derived Ligand

-

Modular Synthesis: The ligand is readily synthesized from commercially available this compound, allowing for potential modifications to fine-tune its steric and electronic properties.

-

High Enantioselectivity: The ligand has demonstrated the ability to induce moderate to good enantioselectivity in the model reaction, with enantiomeric excesses (ee) reaching up to 70%.[1]

-

P-Chirality: The phosphorus atom in the dioxaphospholane ring is a stereogenic center, which contributes to the overall chirality of the ligand and influences the stereochemical outcome of the catalytic reaction.

Reaction Principle

The catalytic cycle of the palladium-catalyzed asymmetric allylic alkylation involves the formation of a chiral η³-allyl palladium complex. The chiral ligand, derived from this compound, creates a chiral environment around the metal center, directing the nucleophilic attack of the malonate to one of the two enantiotopic termini of the allyl group, leading to the preferential formation of one enantiomer of the product.

Quantitative Data Summary

The following table summarizes the performance of the (S)-1,1,2-triphenylethane-1,2-diol-derived amidophosphite ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2 | Amidophosphite | THF | 20 | 24 | >95 | 70 |

Data is based on the findings reported in the specified literature[1]. Further optimization of reaction conditions may lead to improved results.

Experimental Protocols

Protocol 1: Synthesis of the Chiral 1,3,2-Dioxaphospholane Amidophosphite Ligand from this compound

Materials:

-

This compound

-

Phosphorus trichloride (PCl₃)

-

Dimethylamine (2 M solution in THF)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Standard Schlenk line and glassware

Procedure:

-

Step 1: Synthesis of the Chloro-functionalized Dioxaphospholane. In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

-

Cool the solution to 0 °C and add phosphorus trichloride (1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the resulting suspension under argon to remove triethylamine hydrochloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude chloro-functionalized dioxaphospholane.

-

Step 2: Amination. Dissolve the crude product from Step 1 in anhydrous diethyl ether and cool to -78 °C.

-

Add a 2 M solution of dimethylamine in THF (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Filter the mixture to remove dimethylammonium chloride.

-

Concentrate the filtrate under vacuum to yield the crude amidophosphite ligand.

-

Purify the ligand by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to obtain the pure product.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

-

[Pd(allyl)Cl]₂

-

Chiral 1,3,2-dioxaphospholane amidophosphite ligand

-

1,3-Diphenylallyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk tubes and glassware

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ (0.01 eq) and the chiral amidophosphite ligand (0.025 eq) in anhydrous THF. Stir the solution at room temperature for 30 minutes.

-

In a separate Schlenk tube, add 1,3-diphenylallyl acetate (1.0 eq), dimethyl malonate (3.0 eq), BSA (3.0 eq), and KOAc (0.1 eq).

-

Add the pre-formed catalyst solution to the mixture of reactants.

-

Stir the reaction mixture at 20 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Caption: Workflow for the synthesis of the chiral ligand and its application in catalysis.

Caption: Simplified catalytic cycle for the asymmetric allylic alkylation.

References

The Pivotal Role of (S)-(-)-1,1,2-Triphenylethane-1,2-diol in Advancing Stereoselective Synthesis

For Immediate Release

(S)-(-)-1,1,2-Triphenylethane-1,2-diol , a chiral diol of significant interest, has emerged as a valuable asset in the field of stereoselective synthesis. Its unique structural framework and defined stereochemistry make it an important building block and a precursor to effective chiral ligands and auxiliaries, enabling the precise control of stereochemical outcomes in a variety of organic transformations. This is particularly crucial in the pharmaceutical and fine chemical industries, where the synthesis of enantiomerically pure compounds is paramount for ensuring the desired biological activity and safety of drug candidates and other high-value molecules.[1] This application note provides a comprehensive overview of the role of this compound, including its application in the preparation of chiral ligands for asymmetric catalysis, detailed experimental protocols, and quantitative data on reaction performance.

Application as a Precursor to Chiral Ligands for Asymmetric Hydrogenation

This compound serves as a versatile scaffold for the synthesis of novel chiral ligands. While specific data on ligands directly derived from this diol is limited in readily available literature, the broader class of chiral diols is fundamental to the development of ligands for asymmetric hydrogenation. These reactions are critical for the enantioselective reduction of prochiral ketones, olefins, and imines to produce chiral alcohols, alkanes, and amines, respectively.

The general principle involves the conversion of the diol into a diphosphine ligand, which then coordinates with a transition metal catalyst (e.g., rhodium, ruthenium, iridium). The chiral environment created by the ligand dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

A variety of chiral bisphosphine ligands have been developed and shown to be highly effective in transition metal-catalyzed asymmetric synthesis.[2] For instance, certain chiral PNNP and SNNS tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of substituted acetophenones, achieving good activity and enantioselectivity (up to 85% ee).[3][4] Similarly, chiral tridentate PNN ligands have been applied in the highly efficient and selective hydrogenation of ketones and imine salts.[5]

Experimental Protocols

While specific protocols detailing the use of this compound as a direct chiral auxiliary with comprehensive quantitative data are not extensively documented in the available literature, a general protocol for a related application, the stereoselective reduction of a β-keto ester using a chiral modifier, is provided below. This protocol illustrates the principles of using a chiral molecule to influence the stereochemical outcome of a reaction.

General Protocol for Diastereoselective Reduction of a β-Keto Ester

This protocol is a representative example of how a chiral diol derivative could be employed to achieve stereoselective reduction.

Materials:

-

β-keto ester

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄))

-

This compound derivative (as a chiral modifier or part of the reducing agent complex)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride, dilute hydrochloric acid)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Preparation of the Chiral Reducing Agent (if applicable): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the chiral diol derivative in the anhydrous solvent is prepared. The reducing agent is then added portion-wise at a controlled temperature (e.g., 0 °C or -78 °C). The mixture is stirred for a specified period to allow for the formation of the chiral complex.

-